

Application Notes and Protocols: Enhancing Nanoparticle Longevity in Circulation through PEGylation of PLGA

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Compound of Interest

Compound Name: *poly(D,L-lactide-co-glycolide)*

Cat. No.: *B1216819*

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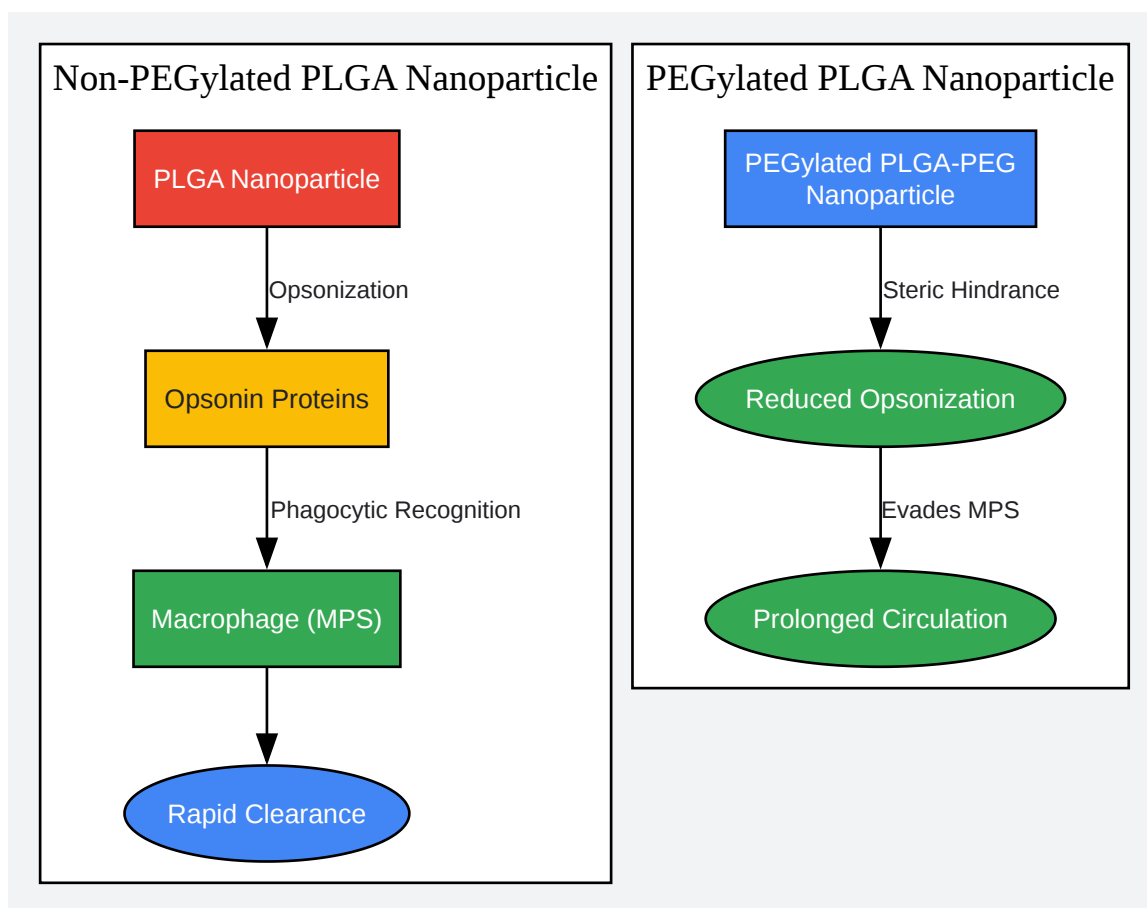
Introduction

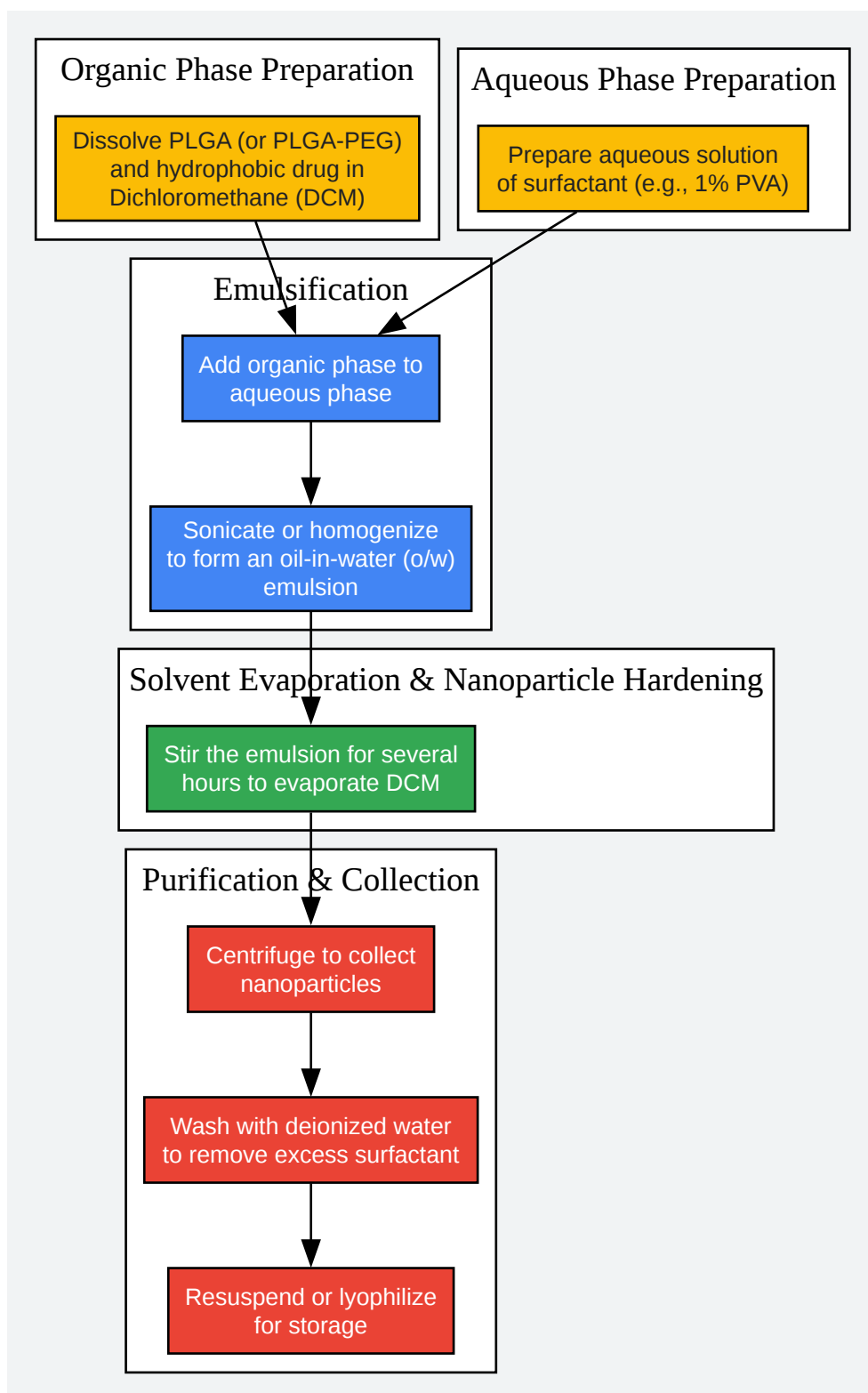
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a leading platform for controlled drug delivery, prized for their biocompatibility and biodegradable nature. However, their therapeutic efficacy is often limited by rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS). A widely adopted and effective strategy to overcome this limitation is the surface modification of these nanoparticles with polyethylene glycol (PEG), a process known as PEGylation. This modification creates a hydrophilic "stealth" layer that significantly reduces protein adsorption (opsonization), thereby decreasing recognition by phagocytic cells and prolonging systemic circulation time.^{[1][2]} This extended circulation half-life enhances the probability of the nanoparticles reaching their target tissue, particularly in passive targeting strategies like the enhanced permeability and retention (EPR) effect in tumors.^[3]

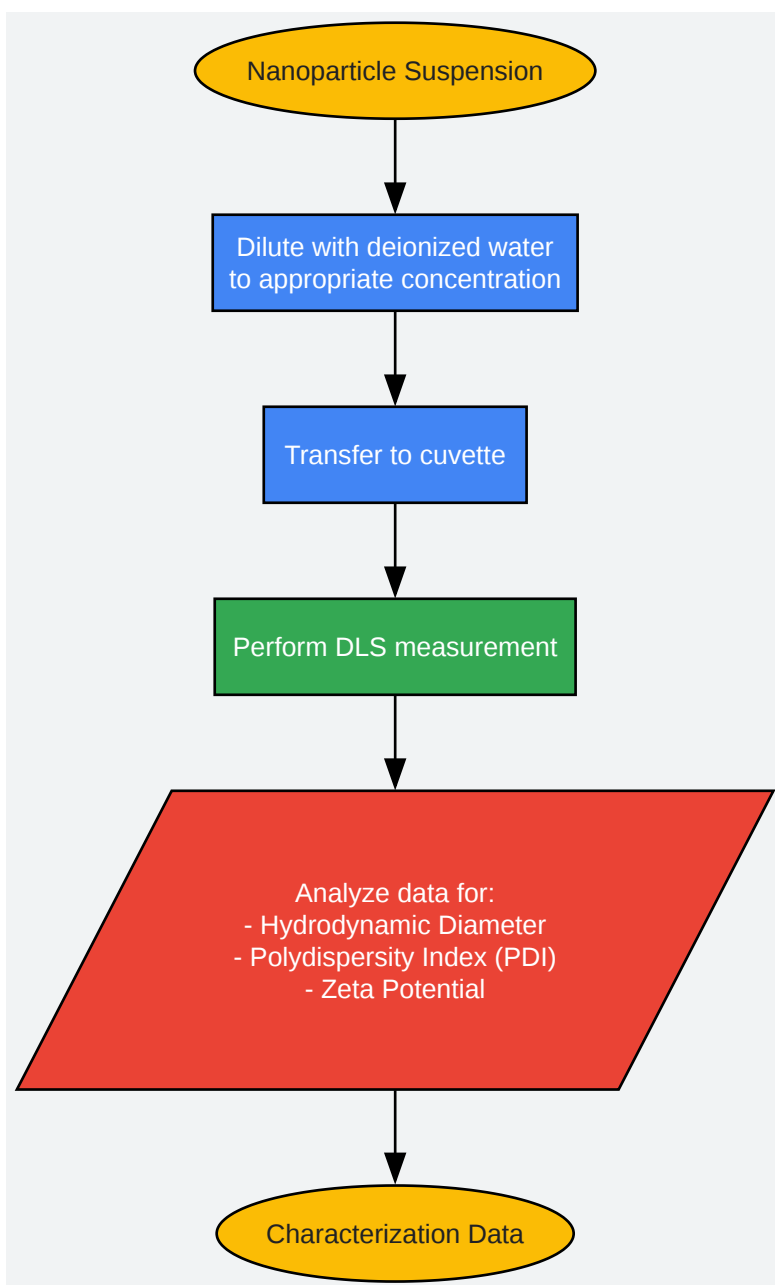
These application notes provide detailed protocols for the synthesis, characterization, and in vivo evaluation of both non-PEGylated and PEGylated PLGA nanoparticles to enable researchers to effectively implement this technology for improved drug delivery systems.

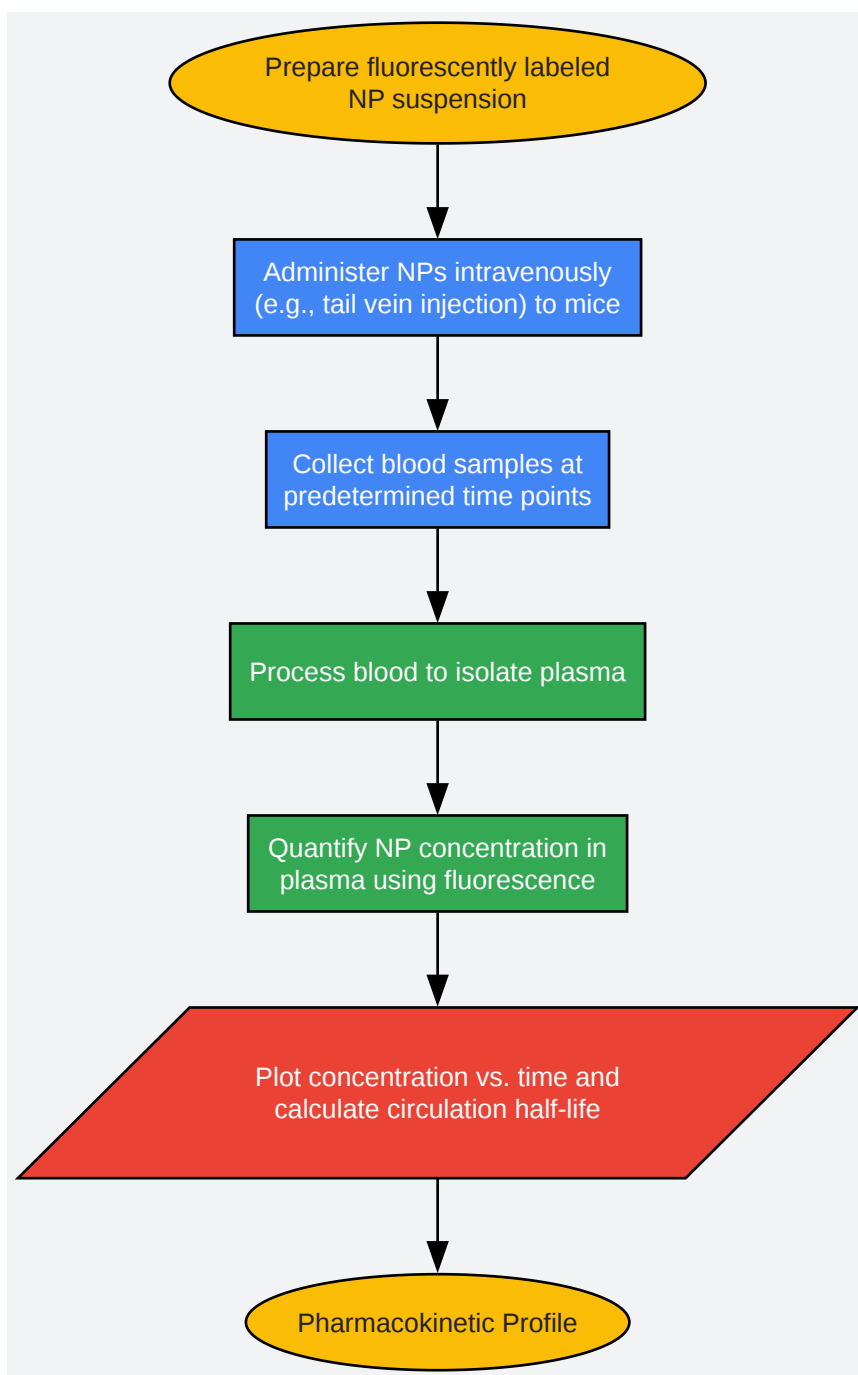
Mechanism of Improved Circulation Time

Upon intravenous injection, unmodified nanoparticles are rapidly coated by serum proteins called opsonins.[1][3] This process, known as opsonization, marks the nanoparticles as foreign entities for recognition and uptake by phagocytic cells of the MPS, primarily located in the liver and spleen.[2][3] PEGylation provides a physical barrier, a hydrophilic cloud, on the nanoparticle surface. This steric hindrance inhibits the binding of opsonins, thus preventing phagocytic uptake and significantly extending the nanoparticle's circulation time.[1][2][3]









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References

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